(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid
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Overview
Description
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also features a cyclopropylmethyl group, adding to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropylmethyl group is introduced through various alkylation reactions, often using cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopropylmethyl group or other parts of the molecule.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized.
Scientific Research Applications
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid involves its ability to act as a protected amine. The Boc group protects the amine during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-1-(tert-Butoxycarbonyl)-3-(methyl)-2-pyrrolidinecarboxylic acid
- (2R,3R)-1-(tert-Butoxycarbonyl)-3-(ethyl)-2-pyrrolidinecarboxylic acid
Uniqueness
The presence of the cyclopropylmethyl group in (2R,3R)-1-(tert-Butoxycarbonyl)-3-(cyclopropylmethyl)-2-pyrrolidinecarboxylic acid distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different reactivity and biological activity .
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2R,3R)-3-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-10(8-9-4-5-9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11+/m0/s1 |
InChI Key |
BLLZNKBINLVGOX-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)CC2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2CC2 |
Origin of Product |
United States |
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